![molecular formula C13H13FN2O3S B2939649 5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 2034379-02-5](/img/structure/B2939649.png)

5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

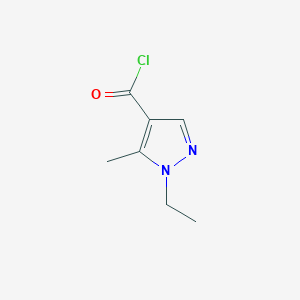

The compound “5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an isoxazole ring, another type of heterocyclic aromatic organic compound, which consists of three carbon atoms and two nitrogen atoms in a five-membered ring . The molecule also contains a sulfonyl group attached to a fluoromethylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyridine ring fused with an isoxazole ring, and a sulfonyl group attached to a fluoromethylphenyl group. The presence of these different functional groups and structural elements would likely result in a variety of chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine and isoxazole rings, for example, might undergo electrophilic substitution reactions. The sulfonyl group could potentially be involved in substitution reactions as well .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and isoxazole rings might contribute to its aromaticity and potentially its stability. The sulfonyl group and the fluorine atom might influence its polarity and reactivity .Applications De Recherche Scientifique

Synthesis and Molecular Conformations

Research has elucidated the synthesis and molecular conformations of closely related tetrahydroisoxazolo pyridines. These compounds exhibit unique molecular conformations and hydrogen bonding patterns, contributing to their potential in creating new materials and pharmaceuticals (Sagar et al., 2017). The study of these molecular structures provides insights into the design of novel compounds with specific physical and chemical properties.

Material Science Applications

In material science, derivatives of the compound have been utilized in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable thermal stability, mechanical strength, and low dielectric constants, making them suitable for advanced electronic applications (Liu et al., 2013). Additionally, novel polymer electrolyte membranes based on pyridine containing poly(ether sulfone) have been developed for high-temperature fuel cells, showcasing high ionic conductivity and thermal stability (Pefkianakis et al., 2005).

Medicinal Chemistry Applications

In medicinal chemistry, the compound and its derivatives have been explored for their potential as novel PI3 kinase p110α inhibitors, demonstrating significant inhibitory activity which suggests potential applications in cancer therapy (Hayakawa et al., 2007). Additionally, sulfonamide isoxazolo[5,4-b]pyridine derivatives have been synthesized and tested for their antimicrobial activity, indicating potential as novel antimicrobial agents (Poręba et al., 2015).

Mécanisme D'action

Mode of Action

It is known that the compound undergoes heterolytic c2-h bond cleavage under basic conditions to form a carbene, which then eliminates f¯ to give a cation . This suggests that the compound may interact with its targets through a mechanism involving the formation of a carbene intermediate.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s reactivity and its interactions with its targets. For instance, the compound’s reactivity may be enhanced in a basic environment due to its propensity to undergo heterolytic C2-H bond cleavage .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(4-fluoro-3-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S/c1-9-6-11(2-3-12(9)14)20(17,18)16-5-4-13-10(8-16)7-15-19-13/h2-3,6-7H,4-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEPXVPBSOXENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939566.png)

![3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2939568.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![N-benzyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2939574.png)

![2-(ethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2939575.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dibromophenyl)amino]acetamide](/img/structure/B2939576.png)

![4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2939578.png)

![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2939586.png)